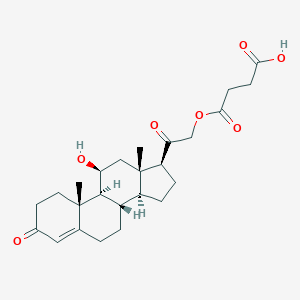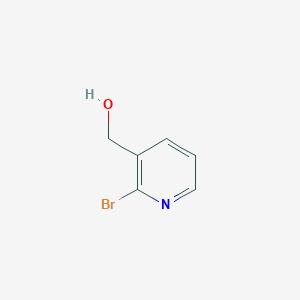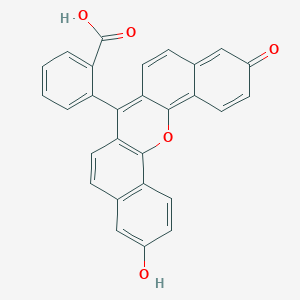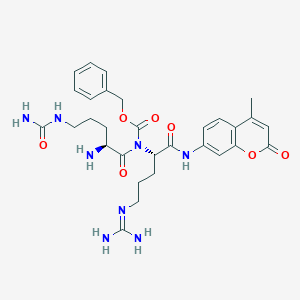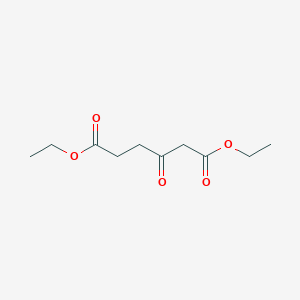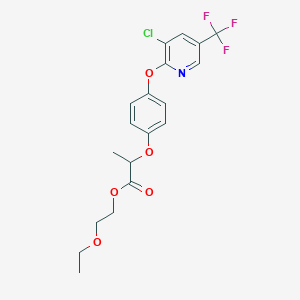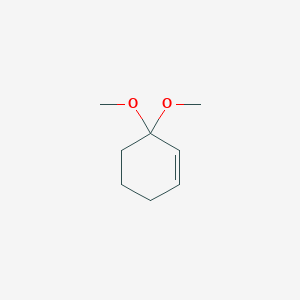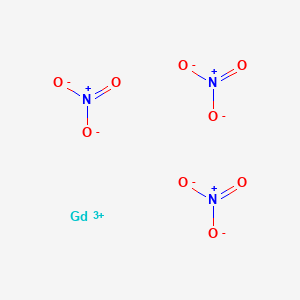
硝酸钆
描述
Gadolinium trinitrate is a nitrate of gadolinium . It is used as a water-soluble neutron poison in nuclear reactors, and also as a raw material in the production of other gadolinium compounds, for the production of specialty glasses and ceramics, and as a phosphor . Nitrite, a compound in Gadolinium trinitrate, is known to cause methemoglobinemia .
Molecular Structure Analysis
The molecular formula of Gadolinium trinitrate is Gd(NO3)3 . The InChI representation is InChI=1S/Gd.3NO3/c;32-1(3)4/q+3;3-1 . The Canonical SMILES representation is N+([O-])[O-].N+([O-])[O-].N+([O-])[O-].[Gd+3] .
Physical And Chemical Properties Analysis
Gadolinium trinitrate has a molecular weight of 343.3 g/mol . It does not have any hydrogen bond donors but has nine hydrogen bond acceptors . Gadolinium is paramagnetic at room temperature and becomes ferromagnetic when cooled or at low temperatures of about 20°C .
科学研究应用
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadolinium trinitrate is widely used in the medical field as a contrast agent for magnetic resonance imaging (MRI) . The properties of its trivalent cation (Gd3+) make it suitable to serve as the central ion in chelates administered intravenously to patients . This enhances the visibility of internal body structures in MRI scans .
Pharmacokinetics and Toxicity Studies
Scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to studies on the pharmacokinetics and toxicity of gadolinium in humans and animals . Understanding the distribution and excretion of gadolinium and GBCAs, and their potential retention, is pivotal .
Nephrogenic Systemic Fibrosis Research
Gadolinium-based contrast agents (GBCAs) have been associated with a disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function . Research in this area aims to understand the disease and develop preventative measures .
Environmental and Health Impact Studies
The extensive use of gadolinium in MRI has led to increased Gd levels in industrialized parts of the world . This has raised environmental and health concerns, leading to research into the impacts of gadolinium on the environment and human health .
Electronics
Gadolinium compounds have unique magnetic properties, making them useful in electronics . Research in this area focuses on leveraging these properties for the development of electronic devices .
Nuclear Reactors
Gadolinium trinitrate is also used in nuclear reactors due to its high neutron absorption cross-section . Research in this field aims to optimize the use of gadolinium in nuclear reactors for efficient energy production .
作用机制
Target of Action
Gadolinium trinitrate, also known as Gadolinium nitrate, is primarily used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . It targets the hydrogen protons in the body, which are abundant due to high fat and water content . In a recent study, it was found that gadolinium-based nanoparticles were used for ultra-sensitive tracking of the tumor targeting receptor of TfR1 .
Mode of Action
The mode of action of Gadolinium trinitrate involves the interaction with its targets, leading to changes that enhance the contrast in MRI scans . Gadolinium creates a high magnetic moment which results in shortening of the T1 and T2 relaxation times of surrounding hydrogen protons, resulting in increased signal and improved contrast on MRI scans .
Biochemical Pathways
It is known that gadolinium competes with calcium due to their similar size . This competition can lead to changes in calcium-dependent proteins and other cellular processes . More research is needed to fully understand the biochemical pathways affected by Gadolinium trinitrate.
Pharmacokinetics
The pharmacokinetics of Gadolinium trinitrate involves its distribution and excretion, which are pivotal to understanding its potential retention . It has been well studied in humans and animals, with a particular focus on potential toxicities associated with multiple administrations of gadolinium-based contrast agents . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gadolinium trinitrate. For instance, temperature has been shown to have a strong influence on the bioaccumulation of gadolinium . Moreover, the presence of other ions in the environment, such as calcium, can affect the action of gadolinium due to their competitive interaction
安全和危害
Gadolinium trinitrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Gadolinium toxicity, termed gadolinium deposition disease (GDD), has been identified and is being studied. Young and middle-aged White women of central European genetic origin are the most affected. The most common symptoms are fatigue, brain fog, skin pain, skin discoloration, bone pain, muscle fasciculations, and pins and needles . Future directions of disease detection and treatment are being discussed .
属性
IUPAC Name |
gadolinium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFSXYMZCVAQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd(NO3)3, GdN3O9 | |
| Record name | Gadolinium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gadolinium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890648 | |
| Record name | Gadolinium trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium trinitrate | |
CAS RN |
10168-81-7 | |
| Record name | Gadolinium trinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gadolinium trinitrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2AB55Y5CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Q & A
A: Gadolinium possesses a high neutron absorption cross-section, making it an effective neutron poison. [, ] This property allows gadolinium nitrate to rapidly decrease the number of neutrons available for fission, effectively controlling reactor reactivity and enabling safe shutdown. [, ]
A: In certain reactor designs, a concentrated solution of gadolinium nitrate hexahydrate is directly injected into the heavy water moderator. This injection acts as a supplementary shutdown system and aids in reactivity control. []
A: Yes, studies have shown that gadolinium nitrate solutions decompose at temperatures of 300°F (149°C) and above, forming a white precipitate. [] This thermal instability makes it unsuitable for use as a soluble poison in high-temperature, water-moderated reactors.
A: Following a shutdown event involving gadolinium nitrate injection, the solution, now at a concentration of approximately 0.001M, undergoes deionization. This purification process is typically achieved by recirculating the solution through mixed-bed ion exchange resins before reactor operation resumes. []
A: Yes, criticality experiments have been conducted using gadolinium nitrate as a neutron poison in water-moderated lattices containing various fuel types. These include low-enriched uranium dioxide (UO2) fuel rods with enrichments of 2.35 wt% and 4.31 wt% uranium-235 (235U) and mixed oxide (MOX) fuel rods containing plutonium dioxide (PuO2) and UO2. [, ]
A: Gadolinium nitrate was used to reduce neutron multiplication within the Chernobyl reactor debris. While initially successful, the use of gadolinium presents potential risks due to its positive reactivity feedback characteristics at higher energies. [] This means that as the temperature rises, gadolinium's ability to absorb neutrons decreases, potentially leading to an uncontrolled energy release in case of re-criticality.
A: Experts have raised concerns about the long-term stability of the Chernobyl sarcophagus due to the presence of gadolinium nitrate. The compound's positive feedback characteristics, coupled with water intrusion and potential over-moderation of the debris, could lead to criticality with positive feedback, increasing the risk of an uncontrolled energy release. []
A: The most common hydrate form of gadolinium nitrate is gadolinium(III) nitrate hexahydrate, with the molecular formula Gd(NO3)3·6H2O and a molecular weight of 451.25 g/mol. []
A: Spectroscopic studies, including Raman and infrared spectroscopy, have provided insights into the coordination chemistry of gadolinium nitrate in aqueous solutions. Research suggests that the predominant species in solutions with a nitrate-to-gadolinium ratio less than 2 is Gd(NO3)2+. [] At higher ratios, species with higher nitrate coordination become more significant.
A: The crystal structure of gadolinium nitrate pentahydrate consists of [Gd(NO3)3(H2O)4] units with the fifth water molecule present as crystal water. [] These units can form various structures depending on the presence of other ions or molecules in the crystal lattice.
A: Thermal analysis techniques like thermogravimetry-differential thermal analysis (TGA-DTA) have been used to study the thermal decomposition of gadolinium nitrate. [] The decomposition process involves several steps and can be influenced by factors like heating rate and surrounding atmosphere.
A: Gadolinium nitrate serves as a precursor in various materials synthesis processes. It is used to create materials like gadolinium oxide (Gd2O3) nanoparticles, [] gadolinium aluminate (GdAlO3) nanoparticles, [, ] and gadolinium-doped ceria (GDC) powders for applications like photocatalysis and solid oxide fuel cells (SOFCs). [, , ]
A: Gd2O3 nanoparticles have been successfully synthesized using gadolinium nitrate as a precursor through a reaction with ethylamine. [] This method allows for control over particle size and morphology, crucial factors influencing the material's photocatalytic properties.
A: Microwave-assisted synthesis techniques utilize gadolinium nitrate to create nickel-coated GDC powders. [] The process involves reacting cerium nitrate and gadolinium nitrate with urea under microwave radiation to form gadolinium cerium oxycarbonate hydrate precipitates. Subsequent microwave reactions with nickel chloride and urea form nickel coatings on the particles.
A: Corrosion of stainless steel components, particularly Type 304L stainless steel conductivity probes, has been observed in systems containing gadolinium nitrate solutions. [, ] The alternating voltage applied to the probes, combined with the presence of chloride ions and low pH, are thought to contribute to the corrosion process.
A: Research suggests that nickel-based alloys, such as Hastelloy G30, Hastelloy C22, and Inconel 625, exhibit higher susceptibility to corrosion in gadolinium nitrate solutions compared to Type 304L stainless steel. [] While Type 316 stainless steel shows comparable behavior to 304L, further research is necessary to identify materials with superior corrosion resistance in these environments.
A: Density measurements provide a convenient method for determining the concentration of gadolinium nitrate solutions. A correlation between density and concentration, typically over a specific temperature range, is established and used to estimate the concentration based on the measured density. []
ANone: Various techniques are used to characterize materials derived from gadolinium nitrate, including:
- X-ray diffraction (XRD): To determine the crystal structure and phase purity of materials like Gd2O3 and GdAlO3 nanoparticles. [, ]
- Scanning electron microscopy (SEM): To examine the morphology and particle size of synthesized materials. [, ]
- Transmission electron microscopy (TEM): Provides high-resolution imaging for analyzing particle size and morphology, even at the nanoscale. [, ]
- Fourier-transform infrared (FT-IR) spectroscopy: Used to identify functional groups and chemical bonds present in the synthesized materials. []
- UV-Vis spectroscopy: Helps determine the optical properties, such as band gap energy, of materials like GdAlO3. []
A: Toxicity studies on gadolinium nitrate have shown it to be a severe skin irritant in rabbits. [] While no sensitization potential was observed in guinea pigs, the compound is considered an irritant to rabbit eyes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
